molecular formula C11H13NO2 B12011466 2-Methylprop-2-en-1-yl phenylcarbamate CAS No. 25209-82-9

2-Methylprop-2-en-1-yl phenylcarbamate

Katalognummer: B12011466
CAS-Nummer: 25209-82-9
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: VBUSKHJRFLMAMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylprop-2-en-1-yl phenylcarbamate is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a phenylcarbamate group attached to a 2-methylprop-2-en-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en-1-yl phenylcarbamate typically involves the reaction of 2-methylprop-2-en-1-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH2=C(CH3)CH2OH+C6H5NCOCH2=C(CH3)CH2OCONHC6H5\text{CH}_2=\text{C}(\text{CH}_3)\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{NCO} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{CH}_2\text{OCONH}\text{C}_6\text{H}_5 CH2​=C(CH3​)CH2​OH+C6​H5​NCO→CH2​=C(CH3​)CH2​OCONHC6​H5​

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylprop-2-en-1-yl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted carbamates or amines.

Wissenschaftliche Forschungsanwendungen

2-Methylprop-2-en-1-yl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylprop-2-en-1-yl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2-propenyl phenylcarbamate
  • 2-(Propan-2-yl)phenyl (2-methylprop-1-en-1-yl)carbamate
  • 2-methylprop-2-en-1-yl N-[4-(N,N’-dimethylethanimidamido)phenyl]carbamate

Uniqueness

2-Methylprop-2-en-1-yl phenylcarbamate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

25209-82-9

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-methylprop-2-enyl N-phenylcarbamate

InChI

InChI=1S/C11H13NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13)

InChI-Schlüssel

VBUSKHJRFLMAMW-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)COC(=O)NC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.